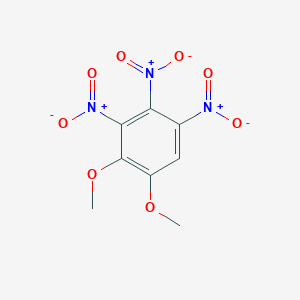
Benzene, 1,2-dimethoxy-3,4,5-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2-dimethoxy-3,4,5-trinitro-, also known as Benzene, 1,2-dimethoxy-3,4,5-trinitro-, is a useful research compound. Its molecular formula is C8H7N3O8 and its molecular weight is 273.16 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 1,2-dimethoxy-3,4,5-trinitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1,2-dimethoxy-3,4,5-trinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-dimethoxy-3,4,5-trinitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Characteristics
- Molecular Formula : C8H7N3O8
- Molecular Weight : 273.16 g/mol
- Density : 1.579 g/cm³
- Boiling Point : 499 °C at 760 mmHg
- Flash Point : 249.1 °C
Scientific Research Applications
-
Explosive Materials
- Benzene, 1,2-dimethoxy-3,4,5-trinitro- is primarily noted for its role in the development of insensitive high explosives (IHEs). Its structural modifications allow it to be used in military applications where safety and stability are paramount. The compound is related to TATB (1,3,5-triamino-2,4,6-trinitrobenzene), which is utilized in warhead fuzes and as an explosive component in various formulations .
- Pharmaceutical Research
- Environmental Studies
Case Study 1: Development of Insensitive High Explosives
In a study focused on enhancing the safety of military munitions, researchers synthesized various derivatives of nitro compounds including Benzene, 1,2-dimethoxy-3,4,5-trinitro-. The findings indicated that the compound exhibits improved thermal stability compared to traditional explosives like TNT (trinitrotoluene), making it suitable for use in sensitive military applications where accidental detonation is a concern .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the effects of Benzene, 1,2-dimethoxy-3,4,5-trinitro- on human cell lines. Results showed that while the compound exhibits cytotoxic properties at higher concentrations, its potential as a chemotherapeutic agent warrants further investigation due to its selective toxicity against certain cancer cell lines .
Propriétés
Numéro CAS |
17418-07-4 |
|---|---|
Formule moléculaire |
C8H7N3O8 |
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
1,2-dimethoxy-3,4,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O8/c1-18-5-3-4(9(12)13)6(10(14)15)7(11(16)17)8(5)19-2/h3H,1-2H3 |
Clé InChI |
NZXYYWMLCFKCPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
Key on ui other cas no. |
17418-07-4 |
Synonymes |
1,2-dimethoxy-3,4,5-trinitro-benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















